
3-Iodo-5-methoxyaniline
Overview
Description
3-Iodo-5-methoxyaniline (CAS: 62605-98-5) is a halogenated aniline derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol. Its structure features an iodine substituent at the 3-position and a methoxy group at the 5-position of the aromatic ring, alongside a primary amine group (NH₂) . This compound is critical in organic synthesis, particularly as a precursor for coupling reactions to generate substituted olefinic amines or pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Iodo-5-methoxyaniline involves the iodination of 5-methoxyaniline. The process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial production due to its efficiency and selectivity .
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
2-Iodo-5-methoxyaniline participates in palladium-catalyzed cross-coupling to construct biaryl motifs:
Example : Synthesis of trigonoine B
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Reagents :
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2-Iodo-5-methoxyaniline (24)
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Boronic acid derivatives
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Pd(PPh₃)₄ catalyst
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Conditions :
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Solvent: DMF/H₂O
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Temperature: 80°C
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Yield: 73–90%
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Enamine-Brønsted Acid Catalysis
Arylamines like 2-iodo-5-methoxyaniline undergo three-component reactions with cyclic ketones and benzoylmethylene malonates (Scheme 3) :
Mechanism :
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Enamine Formation : Reaction with cyclic ketones.
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Michael Addition : Attack on benzoylmethylene malonates.
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Cyclization : Brønsted acid ((PhO)₂PO₂H)-promoted intramolecular cyclization.
Outcome : 4,5,6,7-Tetrahydro-1H-indoles (yields: 60–80%)
Diazotization and Iodination
2-Iodo-5-methoxyaniline can undergo diazotization for further functionalization:
Conditions :
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NaNO₂, H₂SO₄, 0–5°C
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KI or CuI as iodine sources
Applications : Synthesis of polynuclear aromatic systems
Table 1. Key Reaction Yields and Conditions
Table 2. Spectroscopic Data for 2-Iodo-5-methoxyaniline
Technique | Key Signals |
---|---|
¹H NMR | δ 7.48 (d), 6.32 (d), 6.13 (dd), 3.73 (s) |
¹³C NMR | δ 161.1 (C-O), 55.3 (OCH₃) |
Mechanistic Insights
Scientific Research Applications
3-Iodo-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Key Properties :
- LogP : 2.46 (indicative of moderate lipophilicity)
- PSA (Polar Surface Area) : 35.25 Ų (suggesting moderate hydrogen-bonding capacity) .
- Synthesis : Produced via diazotization of 3-methoxy-5-nitroaniline followed by iodination and subsequent reduction with iron/HCl .
Comparative Analysis with Structural Analogues
Structural and Functional Differences
The table below highlights key structural analogues of 3-Iodo-5-methoxyaniline and their distinguishing features:
Physicochemical Comparisons
Industrial and Research Relevance
- Pharmaceutical Synthesis :
this compound is a key intermediate in synthesizing olefinic amine compounds, such as N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine derivatives, used in drug discovery . - Comparative Limitations: Brominated analogues (e.g., 3-Bromo-5-methoxyaniline) are less favored in large-scale applications due to slower reaction kinetics, whereas iodinated variants offer faster turnover but higher cost .
Biological Activity
3-Iodo-5-methoxyaniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The presence of iodine and methoxy groups significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus. The compound's structure contributes to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer types, including lung and breast cancers.
Case Study: A549 Lung Adenocarcinoma Cells
In a study evaluating the cytotoxic effects of this compound on A549 cells, the compound was tested at various concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests significant potential as an anticancer agent .
Table 2: Cytotoxicity of this compound on A549 Cells
Concentration (µM) | Cell Viability (%) |
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0 | 100 |
5 | 80 |
10 | 55 |
15 | 30 |
The mechanism underlying the biological activity of this compound involves the induction of oxidative stress within microbial and cancer cells. This leads to increased reactive oxygen species (ROS) production, which damages cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
Safety and Toxicity
While the biological activities of this compound are promising, understanding its safety profile is essential. Preliminary toxicity studies indicate that the compound exhibits low toxicity towards non-cancerous cells at therapeutic concentrations, making it a candidate for further development in clinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-iodo-5-methoxyaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves iodination of 5-methoxyaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Key variables include temperature (0–25°C), stoichiometry of iodinating agents, and solvent choice (e.g., acetic acid or dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product with >95% purity. Monitor reaction progress using TLC and confirm structural integrity via H/C NMR and HRMS .
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm methoxy ( ppm) and aromatic proton environments ( ppm).
- Mass Spectrometry : HRMS should match the molecular ion [M+H] at m/z 263.971.
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity. Cross-reference with literature melting points (if available) and elemental analysis for iodine content .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light, moisture, or elevated temperatures. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like quinones or deiodinated analogs .
Advanced Research Questions
Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions for pharmaceutical intermediates?
- Methodological Answer : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd(OAc)/XPhos as a catalyst system. Optimize ligand-to-metal ratios (2:1–4:1), base (CsCO), and solvent (toluene/DMF). Monitor regioselectivity challenges due to competing para-methoxy directing effects via LC-MS. Post-reaction, isolate products using centrifugal partition chromatography to resolve steric isomers .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Systematic Review : Aggregate data from PubMed, SciFinder, and Reaxys using controlled vocabularies (e.g., MeSH terms) to identify confounding variables like assay type (e.g., MIC vs. IC) or cell line specificity .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity. For inconsistent SAR findings, validate via orthogonal assays (e.g., SPR binding vs. cellular viability) .
Q. How can researchers design experiments to probe the electronic effects of the iodine substituent in this compound’s reactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to map electron density distribution and Fukui indices for electrophilic attack sites.
- Kinetic Studies : Compare reaction rates with non-iodinated analogs under identical conditions (e.g., nitration or bromination) to isolate steric vs. electronic contributions .
Q. Methodological and Ethical Considerations
Q. What frameworks ensure rigorous formulation of research questions for studies involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Catalytic systems for C–N bond formation.
- Intervention: Use of this compound as a coupling partner.
- Comparison: Efficacy vs. 3-bromo-5-methoxyaniline.
- Outcome: Yield improvement or reduced byproduct formation .
Q. How should researchers address reproducibility challenges in synthetic protocols for this compound?
- Methodological Answer :
- Open Science Practices : Publish detailed step-by-step videos or supplemental synthetic procedures, including raw NMR/FIR spectra.
- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., iodination) under blinded conditions .
Q. Data Presentation and Peer Review
Q. What are best practices for visualizing structural and reactivity data of this compound in publications?
- Methodological Answer :
- Figures : Use color-coded reaction schemes (iodine = purple, methoxy = green) and 3D electrostatic potential maps. Avoid overcrowding with >3 structures per figure.
- Tables : Report yields, ee%, and catalyst loadings side-by-side for cross-comparison. Use footnotes to highlight outliers .
Q. How can researchers ethically manage conflicting data interpretations in multidisciplinary studies?
Properties
IUPAC Name |
3-iodo-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUBIWPMRYHPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441130 | |
Record name | 3-iodo-5-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62605-98-5 | |
Record name | 3-iodo-5-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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